N-Formyl-DL-alanine
Overview
Description
Synthesis of N-Formyl-DL-Alanine
The synthesis of N-formyl-DL-alanine derivatives has been demonstrated through various methods. In one study, N-ferrocenylformyl-DL-alanine was synthesized by reacting ferrocenylformyl chloride with DL-alanine in an acetone-water mixed solvent, achieving a total yield of 87.5% . The structure of the synthesized compound was confirmed through elementary analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) . This method showcases the potential for synthesizing N-formyl-DL-alanine derivatives with different substituents, which could be applied to the synthesis of N-formyl-DL-alanine itself by choosing appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of N-formyl-DL-alanine amide was extensively analyzed using ab initio gradient geometry optimization . The study explored the conformational properties of the molecule by optimizing 144 structures at various grid points in the conformational space defined by the torsional angles φ and ψ. The research revealed that the right-handed helical conformation (αR) is not a local energy minimum for N-formyl-DL-alanine amide, which is consistent with previous studies . Additionally, the study found that partial atomic charges are not constant but vary significantly throughout the conformational space, challenging the assumptions of empirical molecular modeling .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions of N-formyl-DL-alanine, the synthesis of related compounds suggests that N-formyl-DL-alanine could undergo similar reactions. For instance, the synthesis of DL-β-(4-thiazolyl)-α-alanine involved condensation and subsequent hydrolysis steps . By analogy, N-formyl-DL-alanine could potentially be used as a building block for peptides and undergo transformations to produce various derivatives, such as esters or amides, depending on the chosen protecting groups and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-formyl-DL-alanine can be inferred from the studies on its derivatives. The high yield obtained in the synthesis of N-ferrocenylformyl-DL-alanine suggests that the formylation of DL-alanine is a feasible and efficient process . The conformational analysis of N-formyl-DL-alanine amide indicates that the molecule's geometry and electronic properties are sensitive to torsional angles, which could affect its physical properties, such as solubility and melting point . The variability in partial atomic charges also suggests that the molecule's reactivity could be influenced by its conformation .
Scientific Research Applications
Polymer Synthesis and Characterization :
- N-Formyl-DL-alanine derivatives have been used in the synthesis of polymers. For instance, a study detailed the polymerization of DL-β-(thymin-1-yl)alanine and its analogs, demonstrating the potential of these compounds in creating polymers without base stacking interactions or interaction with polyadenylic acid (Buttrey, Jones & Walker, 1975).
- The synthesis and characterization of novel poly(amide‐imide)s containing trimellitylimido‐DL/L‐alanine moieties via direct polycondensation were reported. These compounds demonstrated distinct physical properties and were fully characterized by various analytical techniques (Mallakpour, Hajipour & Habibi, 2001).
Biological Applications :
- N-Formyl-DL-alanine derivatives were investigated in biological contexts. For instance, a study explored the incorporation of D-Alanine into lipoteichoic acid and wall teichoic acid in Bacillus subtilis, highlighting the role of N-Formyl-DL-alanine in bacterial cell wall synthesis (Perego et al., 1995).
- In another study, the alanine metabolism and alanine aminotransferase activity in soybean during hypoxia of the root system and subsequent return to normoxia were investigated, showing the importance of alanine, including its derivatives, in plant metabolic responses (Sousa & Sodek, 2003).
Chemical Studies and Structural Analysis :
- Research has also focused on the chemical properties of N-Formyl-DL-alanine. A study conducted a theoretical investigation of the Ramachandran plot of N-formyl-L-alanine-amide, exploring its conformational space, which is essential for understanding protein folding and structure (Int, 2019).
- The gas-phase structure of alanine, including its N-Formyl derivatives, was studied using molecular-beam Fourier transform microwave spectroscopy, providing insights into the molecular structure and behavior of alanine in different conditions (Blanco et al., 2004).
Safety And Hazards
N-Formyl-DL-alanine is air sensitive and moisture sensitive . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-formamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBATDDRZARFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-DL-alanine | |
CAS RN |
5893-10-7 | |
Record name | N-Formylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5893-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5893-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-formyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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